molecular formula C21H17ClN2O5S B2661472 4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862794-89-6

4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No. B2661472
CAS RN: 862794-89-6
M. Wt: 444.89
InChI Key: FWSDWRLPBVVLJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-oxazole ring, the furan ring, and the aromatic phenyl rings would contribute to the compound’s overall planarity. The sulfonyl group would likely have a tetrahedral geometry around the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The amine group could participate in acid-base reactions, the 1,3-oxazole ring could undergo electrophilic substitution, and the sulfonyl group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar sulfonyl group and the polarizable aromatic rings could impact the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many compounds containing a 1,3-oxazole ring or a sulfonyl group have been found to exhibit diverse pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and stability, and evaluations of its biological activity in relevant assays .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-2-27-16-9-7-15(8-10-16)23-20-21(24-19(29-20)18-4-3-13-28-18)30(25,26)17-11-5-14(22)6-12-17/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSDWRLPBVVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)oxazol-5-amine

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